BENGHE Foundational & Exploratory

Check Availability & Pricing

Deepoxy-deoxynivalenol (DOM-1): A
Comprehensive Technical Guide on its
Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Deepoxy-deoxynivalenol

Cat. No.: B1670184

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deepoxy-deoxynivalenol (DOM-1) is a principal metabolite of the mycotoxin deoxynivalenol
(DON), formed through the de-epoxidation of DON by gut microbiota.[1][2] Historically
considered a detoxification product with significantly lower toxicity than its parent compound,
recent research has unveiled a more complex biological profile for DOM-1. While it lacks the
epoxide group responsible for the potent ribotoxic stress response induced by DON, DOM-1 is
not biologically inert.[3][4] It exhibits subtle but significant effects on various physiological
systems, including the immune and reproductive systems, and its presence serves as a critical
biomarker for DON exposure.[5][6] This technical guide provides an in-depth analysis of the
biological significance of DOM-1, presenting quantitative data, detailed experimental protocols,
and visual representations of its mechanisms of action and analytical workflows.

Toxicokinetics and Metabolism

The transformation of DON to DOM-1 is primarily a detoxification pathway mediated by
anaerobic bacteria residing in the gastrointestinal tract of various animal species, and in some
cases, humans.[1][7] This microbial biotransformation is a crucial factor in determining species-
specific susceptibility to DON toxicity.[8]
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Key Points:

Formation: DOM-1 is formed by the microbial de-epoxidation of DON at the C12/C13 epoxy
group.[9]

e Location: This conversion predominantly occurs in the rumen of polygastric animals and the
large intestine of monogastric species, including chickens and swine.[2][10]

e Human Microbiota: The capacity of human fecal microbiota to convert DON to DOM-1 varies
among individuals. One study demonstrated this transformation in vitro by the fecal slurry
from one out of five volunteers, with the resulting DOM-1 being detected in the urine of that
individual.[7][11]

« Significance: The conversion of DON to DOM-1 prior to absorption in the small intestine
significantly reduces the systemic toxicity of ingested DON.[10]

Comparative Toxicodynamics of DON and DOM-1

The primary structural difference between DON and DOM-1—the absence of the C12-C13
epoxy group in DOM-1—underpins their distinct toxicological profiles.[12] While DON is a
potent inhibitor of protein synthesis via the ribotoxic stress response, DOM-1's mechanisms of
action are more nuanced.[1][3]

Cellular Viability and Cytotoxicity

Numerous in vitro studies have consistently demonstrated that DOM-1 is significantly less
cytotoxic than DON across various cell lines.
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Cell Line Assay DON Effect DOM-1 Effect Reference
Porcine Intestinal o No decrease in
o Reduced viability o
Epithelial Cells MTT Assay viability up to 228  [13]
above 0.5 pmol/L
(IPEC-1) pmol/L
Porcine Intestinal Viability
o No effect
Epithelial Cells WST-1 Assay decreased at 3.5 [13][14]
observed
(IPEC-J2) pmol/L
16.8 uM
Human Colon o increased LDH
) No significant
Carcinoma Cells LDH Release fect release (not [15]
effec
(Caco-2) statistically
significant)
No effect on
Human Viability viability, but
Hepatocellular decreased albumin
_ WST-1 Assay _ _ [13][14]
Carcinoma Cells starting at 0.9 secretion
(HepG2) pmol/L decreased at 228
pmol/L
] Viability affected
Trout Gill Cells NR and SRB ) No effect
] starting at 10 [14]
(RTgill-w1) Assay observed
pmol/L
Mouse
Macrophage No effect on No effect on
WST-1 Assay o o [13]
Cells (RAW viability viability
264.7)
) ] ] Decreased
Porcine T-Cell Proliferation ] ] No effect at 16
proliferation > [16]
Subsets Assay UM
0.4 uM

Immunomodulatory Effects

While DON exhibits both immunostimulatory and immunosuppressive properties depending on
the dose, DOM-1 generally shows a lack of significant immunomodulatory activity, particularly
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at concentrations where DON is active.[5][16]

Cell
. Parameter DON Effect DOM-1 Effect Reference
Line/System
Mouse
Macrophage o ) Significant o
Nitric Oxide (NO) No significant
Cells (RAW decrease at 0.84 ) [13]
Release reduction
264.7) (LPS- pmol/L
stimulated)
Mouse
Macrophage .
Increased at 0.42  No influence on
Cells (RAW IL-6 Release ) [13][14]
pmol/L cytokine release
264.7) (LPS-
stimulated)
Mouse
Macrophage )
No influence on
Cells (RAW TNF-a Release No effect ) [13]
cytokine release
264.7) (LPS-
stimulated)
Porcine T-Cell CD8a and CD27 Reduction from No effect at 16 [16]
Subsets expression 0.8 uM puM
Porcine T-Cell ) Diminished at 1.6  No effect at 16
CD28 expression [16]
Subsets UM UM

Effects on Intestinal Barrier Function

DON is known to disrupt intestinal barrier integrity. In contrast, DOM-1 has been shown to have
minimal to no adverse effects on the intestinal barrier.
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DOM-1
Species Model Parameter DON Effect Reference
Effect
Increased o
_ No significant
) flux in )
Broiler ) Paracellular change in
) In vivo ) duodenum, ) ] [4]
Chickens mannitol flux o intestinal
jejunum, and N
permeability
cecum
Transepitheli No
) al Electrical Decreased measurable
Caco-2 cells In vitro ) [15][17]
Resistance TEER adverse
(TEER) effects

Endocrine and Reproductive Effects

Recent studies have indicated that DOM-1, while less toxic than DON, is not devoid of
biological activity in the reproductive system, particularly in cattle.
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Species/Syste . Observed
Parameter Concentration Reference
m Effect

In vivo ]
) i ) Cessation of
Bovine (intrafollicular 100 ng/mL ) [51[18]
follicular growth

injection)
6 ppm DON )
) ) Did not alter the
) In vivo (feed leading to 20 )
Bovine S number of viable  [5][18]
contamination) ng/mL blood
embryos
DOM-1
Bull Reduced motility
u
In vitro Not specified over a 10-hour [51[18]
Spermatozoa ]
period
) ) Reduced rate of
) In vitro (during »
Bovine Oocytes VF) Not specified blastocyst [51[18]
formation
Bovine Ovarian ) N Increased
In vitro Not specified ) [5]
Theca Cells apoptosis

Mechanisms of Action
Ribotoxic Stress Response

The primary mechanism of DON's toxicity is the inhibition of protein synthesis through binding
to the ribosome, which triggers a "ribotoxic stress response” and activates mitogen-activated
protein kinases (MAPKS).[19] The absence of the C12-C13 epoxy group in DOM-1 prevents it
from effectively binding to the ribosome in the same manner, thus it does not activate the
ribotoxic stress response.[3]

Endoplasmic Reticulum (ER) Stress

While DOM-1 does not induce a ribotoxic stress response, it has been shown to increase
endoplasmic reticulum (ER) stress in bovine ovarian theca cells.[3][20] This suggests an
alternative mechanism for its observed effects on reproductive tissues.

DOM-1 Induced ER Stress Pathway in Bovine Theca Cells
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Caption: DOM-1 induces ER stress in bovine theca cells.

DOM-1 as a Biomarker of DON Exposure

The detection of DOM-1 in biological fluids, particularly urine, serves as a reliable indicator of
DON exposure and subsequent metabolism by the gut microbiota.[6][7] The presence and
concentration of DOM-1 can provide insights into an individual's or animal's capacity to detoxify
DON.

e Human Studies: The detection of DOM-1 in human urine has been linked to the presence of
specific gut microbial populations capable of DON de-epoxidation.[7] In one study, a
volunteer whose fecal microbiota transformed DON to DOM-1 in vitro also had detectable
levels of DOM-1 in their urine (4.7% of DON).[7][11] However, other studies have not
detected DOM-1 in human urine samples, suggesting that this detoxification pathway may
not be widespread in the human population.[8]

e Animal Studies: In pigs, both DON and DOM-1 are considered important urinary biomarkers
of DON exposure.[6]

Experimental Protocols
In Vitro Cell Viability Assay (WST-1)

This protocol is adapted from studies assessing the cytotoxicity of DON and DOM-1.[13]
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o Cell Culture: Plate cells (e.g., IPEC-1, HepG2) in 96-well plates at a suitable density and
allow them to adhere and grow for 24-48 hours.

e Toxin Exposure: Prepare serial dilutions of DON and DOM-1 in culture medium. Remove the
old medium from the cells and add 100 pL of the medium containing the respective toxin
concentrations. Incubate for a specified period (e.g., 24, 48, 72 hours).

o WST-1 Reagent Addition: Add 10 pL of WST-1 reagent to each well.
 Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

o Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a
microplate reader.

o Data Analysis: Express the results as a percentage of the viability of control (untreated) cells.

Workflow for In Vitro Cytotoxicity Testing
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Caption: General workflow for assessing cytotoxicity using a WST-1 assay.
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Analysis of DOM-1 in Urine by LC-MS/MS

This protocol is a generalized procedure based on methods described for the detection of
mycotoxin biomarkers.[7][21][22]

e Sample Preparation:
o Take a 1-2 mL aliquot of urine.
o Add an internal standard (e.g., 1*C15-DON).

o Perform enzymatic hydrolysis (e.qg., using B-glucuronidase) to release conjugated forms of
the mycotoxins.

o Clean-up:
o Purify the sample using an immunoaffinity column specific for DON and its metabolites.
o Elute the analytes with methanol.
» Concentration:
o Evaporate the eluate to dryness under a gentle stream of nitrogen.
o Reconstitute the residue in a suitable mobile phase.
e LC-MS/MS Analysis:

o Inject the sample into a liquid chromatography system coupled with a tandem mass
spectrometer (LC-MS/MS).

o Separate the analytes on a C18 reversed-phase column.

o Detect and quantify DOM-1 using selected reaction monitoring (SRM) in either positive or
negative electrospray ionization mode.

e Quantification:
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o Construct a calibration curve using standards of known DOM-1 concentrations prepared in
a blank urine matrix.

o Calculate the concentration of DOM-1 in the sample based on the calibration curve.

Logical Relationship: DON Exposure to DOM-1 Detection
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Caption: Pathway from DON ingestion to urinary DOM-1 detection.
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Conclusion and Future Directions

Deepoxy-deoxynivalenol (DOM-1) represents a significant detoxification product of the
mycotoxin DON. Its biological significance lies in its substantially reduced toxicity compared to
the parent compound, which is attributed to the absence of the reactive epoxy group. This
structural modification prevents the induction of the ribotoxic stress response, a key
mechanism of DON's toxicity. However, emerging evidence suggests that DOM-1 is not entirely
inert, exhibiting subtle effects on the reproductive system, potentially through the induction of
ER stress.

For researchers and drug development professionals, understanding the biological profile of
DOM-1 is crucial for several reasons:

¢ Risk Assessment: Accurate risk assessment of DON-contaminated food and feed must
consider the metabolic conversion to the less toxic DOM-1.

o Biomarker Development: DOM-1 serves as a valuable biomarker for assessing exposure to
DON and the detoxification capacity of an individual or animal.

e Therapeutic Strategies: The microbial enzymes responsible for the DON-to-DOM-1
conversion are being explored as feed additives to mitigate the toxic effects of DON in
livestock.

Future research should focus on further elucidating the alternative mechanisms of action of
DOM-1, particularly its effects on the reproductive and endocrine systems. Additionally, more
extensive studies are needed to understand the prevalence and activity of DON-de-epoxidizing
bacteria in the human gut microbiome and the implications for human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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